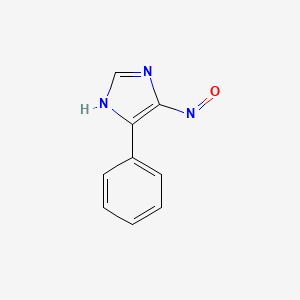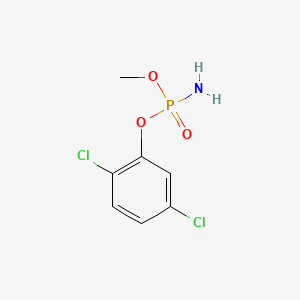silanol CAS No. 110086-50-5](/img/structure/B14326192.png)
[Bis(trimethylsilyl)methyl](dimethyl)silanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl)methylsilanol is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a silicon atom. This compound is notable for its unique structural properties, which include a silicon atom bonded to both methyl and hydroxyl groups. It is a colorless, volatile liquid that finds applications in various fields due to its chemical inertness and large molecular volume.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylsilanol typically involves the hydrolysis of chlorotrimethylsilane. This reaction is carried out under weakly basic conditions to avoid the formation of by-products such as hexamethyldisiloxane . Another method involves the basic hydrolysis of hexamethyldisiloxane .
Industrial Production Methods
Industrial production of this compound often involves the controlled hydrolysis of polydimethylsiloxane, which is terminated with trimethylsilyl groups. This process ensures the formation of the desired silanol without significant by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl)methylsilanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxanes.
Reduction: It can be reduced to form various silane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include trimethylsilyl chloride, bis(trimethylsilyl)acetamide, and sodium hydroxide . The reactions are typically carried out under mild conditions to prevent the formation of unwanted by-products.
Major Products Formed
The major products formed from these reactions include silyl ethers, siloxanes, and various silane derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl)methylsilanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Bis(trimethylsilyl)methylsilanol involves its ability to form stable silyl ethers and siloxanes. The compound interacts with various molecular targets, including hydroxyl and carboxyl groups, to form stable derivatives. This interaction is facilitated by the large molecular volume and chemical inertness of the trimethylsilyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilanol: Similar in structure but lacks the additional methyl groups attached to the silicon atom.
Hexamethyldisiloxane: Contains two silicon atoms bonded to three methyl groups each, but lacks the hydroxyl group.
Bis(trimethylsilyl)amine: Contains nitrogen instead of a hydroxyl group, making it more reactive in certain conditions.
Uniqueness
Bis(trimethylsilyl)methylsilanol is unique due to its combination of trimethylsilyl groups and a hydroxyl group, which provides both stability and reactivity. This makes it particularly useful in applications requiring the protection of hydroxyl groups and the formation of stable siloxanes .
Eigenschaften
CAS-Nummer |
110086-50-5 |
|---|---|
Molekularformel |
C9H26OSi3 |
Molekulargewicht |
234.56 g/mol |
IUPAC-Name |
bis(trimethylsilyl)methyl-hydroxy-dimethylsilane |
InChI |
InChI=1S/C9H26OSi3/c1-11(2,3)9(12(4,5)6)13(7,8)10/h9-10H,1-8H3 |
InChI-Schlüssel |
ZKNOQXNBGVPXKV-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


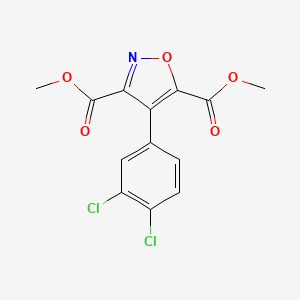

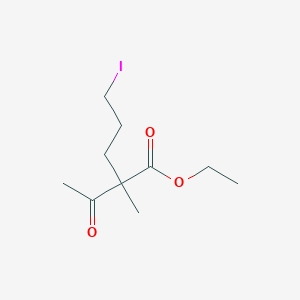

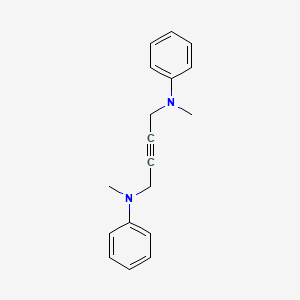

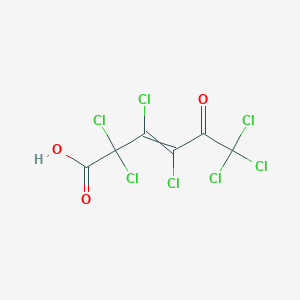
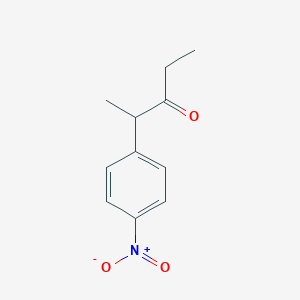

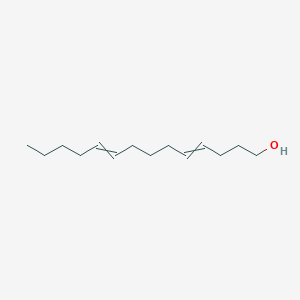

![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
